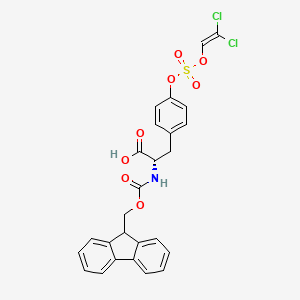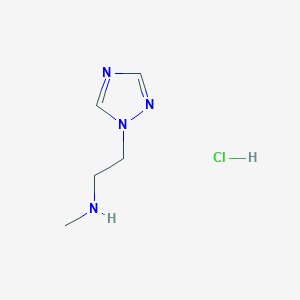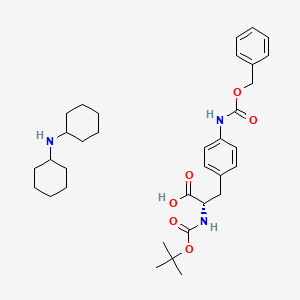
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide (N-BMMSH) is a synthetic compound with a variety of properties, most notably its ability to act as a catalyst for a variety of chemical reactions. N-BMMSH has been studied for its potential applications in the fields of organic synthesis, drug synthesis, and biochemical research. This introduction will provide a brief overview of N-BMMSH's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, this introduction will provide a list of possible future directions for research and development of N-BMMSH.
Applications De Recherche Scientifique
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential applications in the fields of organic synthesis, drug synthesis, and biochemical research. In organic synthesis, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been used as a catalyst for the synthesis of a variety of organic compounds, including heterocycles, diols, and amines. In drug synthesis, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been used as a catalyst for the synthesis of a variety of drugs, including antifungal agents, anti-cancer agents, and anti-inflammatory agents. In biochemical research, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been used as a catalyst for the synthesis of a variety of proteins and enzymes, including lipases, proteases, and amylases.
Mécanisme D'action
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide acts as a catalyst in the Mitsunobu reaction by activating the organic azide and alcohol substrates. The activated substrates then react to form a sulfonohydrazide, which is then purified by recrystallization and characterized using spectroscopic techniques.
Biochemical and Physiological Effects
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential biochemical and physiological effects. In animal studies, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-fungal effects. Additionally, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has been shown to inhibit the growth of certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several advantages and limitations when used in laboratory experiments. One advantage of N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is that it is relatively inexpensive and easy to obtain. Additionally, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a relatively mild catalyst, making it suitable for a variety of reactions. However, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is not compatible with aqueous systems and is sensitive to oxygen, making it unsuitable for certain types of reactions.
Orientations Futures
There are a variety of possible future directions for research and development of N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide. These include exploring the potential for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide to act as a catalyst for other types of reactions, such as the synthesis of polymers and biomolecules; investigating the potential for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide to be used in the synthesis of drugs and other bioactive molecules; and exploring the potential for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide to be used in the synthesis of materials for use in biotechnology and nanotechnology. Additionally, further research into the biochemical and physiological effects of N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide could lead to the development of new therapies and treatments.
Méthodes De Synthèse
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is synthesized through a process known as the Mitsunobu reaction, which involves the reaction of an alcohol with an organic azide in the presence of a phosphine oxide. This reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The resulting product is a sulfonohydrazide, which is then purified by recrystallization and characterized using spectroscopic techniques.
Propriétés
IUPAC Name |
N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-11-4-7-14(8-5-11)23(20,21)19-18-12(2)13-6-9-16(22-3)15(17)10-13/h4-10,19H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOVMKFVXUYEX-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)



![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)

![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)





